molecular formula C10H11NO2 B7894641 N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide

N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide

Cat. No.: B7894641
M. Wt: 177.20 g/mol
InChI Key: WPHMCLJYCHGYAY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide is an organic compound with a phenolic structure It is characterized by the presence of a hydroxy group and a methyl group on the benzene ring, as well as an amide group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide typically involves the reaction of 3-hydroxy-4-methylbenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group reacts with an amine to form the corresponding imine, which is then reduced to the amide. The reaction conditions often involve the use of a catalyst such as sodium cyanoborohydride in a solvent like methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methylbenzoic acid.

    Reduction: Formation of N-(3-hydroxy-4-methyl-phenyl)prop-2-enamine.

    Substitution: Formation of 3-hydroxy-4-methyl-2-nitrophenylprop-2-enamide.

Scientific Research Applications

N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4-methoxy-phenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(3-hydroxy-4-chloro-phenyl)prop-2-enamide: Contains a chloro group instead of a methyl group.

    N-(3-hydroxy-4-nitro-phenyl)prop-2-enamide: Contains a nitro group instead of a methyl group.

Uniqueness

N-(3-hydroxy-4-methyl-phenyl)prop-2-enamide is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxy-4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(13)11-8-5-4-7(2)9(12)6-8/h3-6,12H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHMCLJYCHGYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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